molecular formula C11H7FOS B1455764 2-Fluoro-4-(thiophen-3-yl)benzaldehyde CAS No. 1433191-75-3

2-Fluoro-4-(thiophen-3-yl)benzaldehyde

Cat. No.: B1455764
CAS No.: 1433191-75-3
M. Wt: 206.24 g/mol
InChI Key: MQDYBRQRGGUALS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(thiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a fluorine atom and a thiophene ring at the 2 and 4 positions, respectively

Properties

IUPAC Name

2-fluoro-4-thiophen-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDYBRQRGGUALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(thiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 2-Fluoro-4-(thiophen-3-yl)benzoic acid

    Reduction: 2-Fluoro-4-(thiophen-3-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated the potential of 2-Fluoro-4-(thiophen-3-yl)benzaldehyde derivatives in anticancer research. For instance, compounds derived from this aldehyde have shown significant activity against various cancer cell lines, including HeLa and MCF-7 cells. The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene ring can enhance potency and selectivity against tumor cells.

A study reported that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as lead compounds for drug development .

Case Study:
In a recent investigation, a series of compounds based on this compound were synthesized and evaluated for their anticancer properties. Among these, compound B3 demonstrated an IC50 value of 3.204 µM against HeLa cells, showcasing its efficacy compared to traditional agents like 5-fluorouracil .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic additions and coupling reactions.

Example Reactions:

  • Suzuki Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Aldol Condensation: It can also undergo aldol condensation reactions to yield β-hydroxy aldehydes or ketones, which are useful in further synthetic pathways.

Materials Science

Organic Electronics
The incorporation of fluorinated compounds like this compound into organic electronic materials has been explored due to their favorable electronic properties. Fluorination often enhances the thermal stability and charge transport characteristics of organic semiconductors.

Applications:

  • Organic Light Emitting Diodes (OLEDs): The compound's derivatives have been investigated for use in OLEDs due to their ability to emit light efficiently.
  • Organic Photovoltaics: Its application in photovoltaic devices has also been studied, where it contributes to improved energy conversion efficiencies.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Compound B3 showed IC50 values of 3.204 µM against HeLa cells.
Organic Synthesis Demonstrated utility in Suzuki coupling reactions for biaryl synthesis.
Organic Electronics Enhanced charge transport properties noted in OLED applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(thiophen-3-yl)benzaldehyde and its derivatives often involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity

Biological Activity

2-Fluoro-4-(thiophen-3-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7FOSC_{11}H_7FOS, with a molecular weight of approximately 206.24 g/mol. The presence of a fluorine atom and a thiophene ring contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, including E. coli and S. aureus. The mechanism of action is primarily attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity, making it a candidate for developing new antimicrobial agents.

Bacterial Strain MIC (µg/ml) Reference
E. coli50
S. aureus100
P. aeruginosa100

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds range from 2.14 to 19.34 µM, indicating potent anticancer effects compared to standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Reference
HepG26.83
MCF-73.64
HeLa5.18

The biological activity of this compound is influenced by its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : The compound may inhibit key bacterial enzymes or disrupt the integrity of bacterial membranes, leading to cell death.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the thiophene ring or the benzaldehyde moiety can significantly enhance biological activity. For instance, substituents that increase electron density on the aromatic rings appear to correlate with increased potency against cancer cell lines .

Case Studies

Several studies have explored the biological efficacy of compounds related to this compound:

  • A study synthesized various derivatives and tested their antiproliferative effects against multiple cancer cell lines, identifying several compounds with superior activity compared to established drugs .
  • Another investigation focused on the antimicrobial properties of thiophene-containing compounds, demonstrating that modifications can lead to enhanced effectiveness against resistant bacterial strains .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-Fluoro-4-(thiophen-3-yl)benzaldehyde?

Answer: The compound is typically synthesized via cross-coupling reactions , such as Suzuki-Miyaura coupling , between fluorinated benzaldehyde derivatives and thiophene-containing boronic acids. For example:

  • Step 1: Bromination of 4-fluorobenzaldehyde at the para-position to yield 4-bromo-2-fluorobenzaldehyde.
  • Step 2: Coupling with thiophen-3-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .
    Key parameters include reaction temperature (80–100°C), solvent (toluene/ethanol), and base (Na₂CO₃). Purity is confirmed via column chromatography (>95% by HPLC).

Q. How is this compound characterized in academic research?

Answer:

  • GC-MS/NMR: GC-MS identifies molecular ion peaks (e.g., m/z ≈ 220 for M⁺) and fragmentation patterns. ¹H NMR confirms substituent positions:
    • Aldehyde proton: δ 9.8–10.2 ppm (singlet).
    • Thiophene protons: δ 7.2–7.5 ppm (multiplet) .
  • FT-IR: Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling fluorinated benzaldehyde derivatives?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation (volatility: ~0.1 mmHg at 25°C).
  • Storage: In amber vials at 2–8°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) are used to:

  • Map electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., aldehyde carbon).
  • Calculate Fukui indices (f⁻) to predict regioselectivity for nucleophilic attacks .
    Example: The aldehyde group shows higher electrophilicity (EPS: −50 kcal/mol) than the thiophene ring.

Q. How is this compound utilized in medicinal chemistry for drug candidate synthesis?

Answer: It serves as a fluorinated building block in:

  • Kinase inhibitors: The aldehyde group undergoes condensation with hydrazines to form Schiff base intermediates.
  • Anticancer agents: Thiophene enhances π-stacking with DNA bases, while fluorine improves metabolic stability .
    A 2023 study reported a 60% yield in synthesizing a pyrrolopyrimidine-based EGFR inhibitor using this compound .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Answer:

  • Challenge: Low melting point (~80°C) and solvent inclusion issues.
  • Solution: Slow evaporation from a 1:1 DCM/hexane mixture at 4°C yields X-ray-quality crystals.
  • Refinement: SHELXL software refines disordered thiophene rings (R-factor < 0.05) .

Q. How do substituents influence the compound’s electronic properties in catalysis?

Answer:

  • Fluorine: Withdraws electron density, increasing the aldehyde’s electrophilicity (Hammett σₚ⁺ = +0.78).
  • Thiophene: Donates electron density via conjugation, stabilizing intermediates in Pd-catalyzed reactions.
    Electrochemical studies (CV) show a reduction potential at −1.2 V vs. Ag/AgCl, indicating suitability for redox-active applications .

Methodological Insights

Q. How to resolve contradictions in regioselectivity data for fluorinated benzaldehyde derivatives?

Answer:

  • Case Study: Conflicting reports on Friedel-Crafts alkylation sites (ortho vs. para to fluorine).
  • Resolution:
    • Use deuterated analogs to track substitution via ²H NMR.
    • Compare computational (DFT) and experimental (XRD) data to validate mechanistic pathways .

Q. What analytical strategies distinguish degradation products of this compound?

Answer:

  • LC-HRMS: Identifies oxidation products (e.g., carboxylic acid derivatives, m/z ≈ 236).
  • TGA-MS: Detects thermal decomposition above 200°C, releasing CO and HF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-4-(thiophen-3-yl)benzaldehyde
Reactant of Route 2
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2-Fluoro-4-(thiophen-3-yl)benzaldehyde

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